molecular formula C11H10N4O B13958723 3-((1H-1,2,4-Triazol-1-yl)methyl)-5-methylbenzo[d]isoxazole

3-((1H-1,2,4-Triazol-1-yl)methyl)-5-methylbenzo[d]isoxazole

Cat. No.: B13958723
M. Wt: 214.22 g/mol
InChI Key: MLDMTHWHUINSSF-UHFFFAOYSA-N
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Description

1,2-Benzisoxazole, 5-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)- is a heterocyclic compound that combines the structural features of benzisoxazole and triazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzisoxazole, 5-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisoxazole, 5-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

1,2-Benzisoxazole, 5-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Benzisoxazole, 5-methyl-3-(1H-1,2,4-triazol-1-ylmethyl)- involves its interaction with specific molecular targets:

Properties

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

5-methyl-3-(1,2,4-triazol-1-ylmethyl)-1,2-benzoxazole

InChI

InChI=1S/C11H10N4O/c1-8-2-3-11-9(4-8)10(14-16-11)5-15-7-12-6-13-15/h2-4,6-7H,5H2,1H3

InChI Key

MLDMTHWHUINSSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)ON=C2CN3C=NC=N3

Origin of Product

United States

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